molecular formula C11H18O B056294 2-Methyl-2-adamantanol CAS No. 702-98-7

2-Methyl-2-adamantanol

Cat. No. B056294
CAS RN: 702-98-7
M. Wt: 166.26 g/mol
InChI Key: JKOZWMQUOWYZAB-UHFFFAOYSA-N
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Patent
US07148363B2

Procedure details

One liter flask equipped with a Dean-Stark condenser was charged-with 166.3 g (1.0 mol) of 2-methyl-2-adamantanol (supplied by Sigma-Aldrich Co.), 2.0 g (20 mmol) of sulfuric acid and 500 g of toluene. The content was heated to the solvent reflux temperature. While toluene and water produced through the reaction were collected as an azeotrope by the Dean-Stark condenser, the reaction mixture was refluxed for 2 hours. After completion of the reaction, the catalyst was removed by washing the reaction mixture with water and the obtained organic phase was concentrated to dryness to give 152.5 g of white solid 2-methyleneadamantane (purity: 99.0%, yield: 98.0%).
Quantity
166.3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1(O)[CH:9]2[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:11][CH:3]1[CH2:4]3)[CH2:8]2.S(=O)(=O)(O)O.C1(C)C=CC=CC=1>O>[CH2:1]=[C:2]1[CH:3]2[CH2:11][CH:7]3[CH2:6][CH:5]([CH2:10][CH:9]1[CH2:8]3)[CH2:4]2

Inputs

Step One
Name
Quantity
166.3 g
Type
reactant
Smiles
CC1(C2CC3CC(CC1C3)C2)O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
500 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
One liter flask equipped with a Dean-Stark condenser
TEMPERATURE
Type
TEMPERATURE
Details
The content was heated to the solvent
TEMPERATURE
Type
TEMPERATURE
Details
reflux temperature
CUSTOM
Type
CUSTOM
Details
were collected as an azeotrope by the Dean-Stark condenser
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the catalyst was removed
WASH
Type
WASH
Details
by washing the reaction mixture with water
CONCENTRATION
Type
CONCENTRATION
Details
the obtained organic phase was concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 152.5 g
Name
Type
product
Smiles
C=C1C2CC3CC(CC1C3)C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.